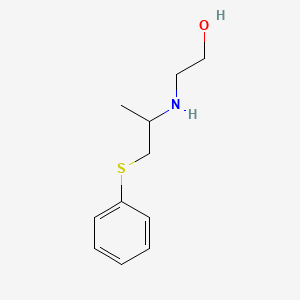
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a hydroxyl group (-OH), an amino group (-NH-), and a phenylthio group (-S-Ph) attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol typically involves the reaction of 2-chloroethanol with 1-methyl-2-(phenylthio)ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is a secondary amine.
Substitution: The major products vary depending on the substituent introduced.
Applications De Recherche Scientifique
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the phenylthio group.
2-(Phenylthio)ethanol: Similar structure but lacks the amino group.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the phenylthio group.
Uniqueness
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is unique due to the presence of both the phenylthio and amino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5877-16-7 |
|---|---|
Formule moléculaire |
C11H17NOS |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
2-(1-phenylsulfanylpropan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Clé InChI |
ANSUFFQBQSMRFA-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=CC=CC=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

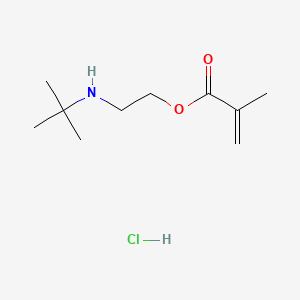

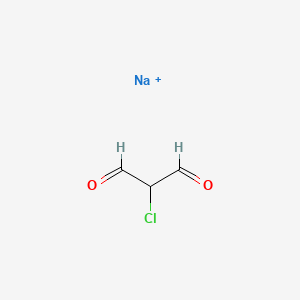
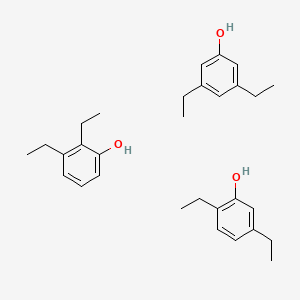
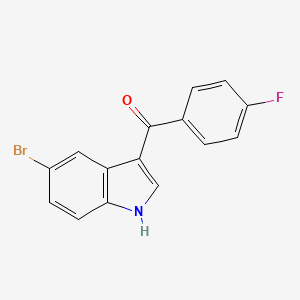

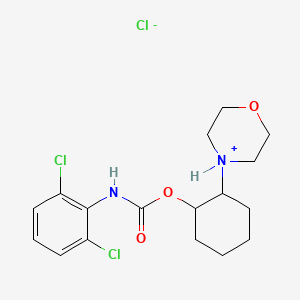
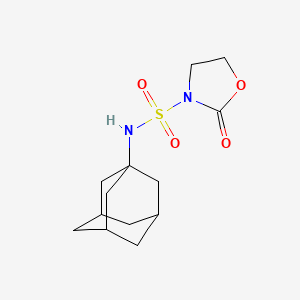

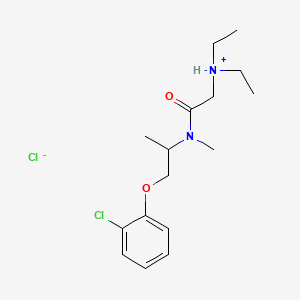
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

